Ethyl (R)-2-Hydroxy-4-phenylbutyrate
Overview
Description
Ethyl ®-2-Hydroxy-4-phenylbutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a hydroxyl group, and a phenyl group attached to a butyrate backbone
Scientific Research Applications
Ethyl ®-2-Hydroxy-4-phenylbutyrate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and specialty chemicals
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ®-2-Hydroxy-4-phenylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of ®-2-Hydroxy-4-phenylbutyric acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods: In industrial settings, the production of Ethyl ®-2-Hydroxy-4-phenylbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl ®-2-Hydroxy-4-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed:
- Oxidation of the hydroxyl group can yield ®-2-Oxo-4-phenylbutyric acid.
- Reduction of the ester group can produce ®-2-Hydroxy-4-phenylbutanol.
- Substitution reactions on the phenyl group can lead to various substituted phenyl derivatives .
Mechanism of Action
The mechanism of action of Ethyl ®-2-Hydroxy-4-phenylbutyrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes.
Pathways Involved: It may influence pathways related to lipid metabolism, signal transduction, and cellular energy production
Comparison with Similar Compounds
Ethyl ®-2-Hydroxy-4-phenylbutyrate can be compared with other similar compounds such as:
Ethyl 2-Hydroxy-4-phenylbutyrate: Lacks the ® configuration, leading to different stereochemical properties.
Methyl ®-2-Hydroxy-4-phenylbutyrate: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.
Ethyl ®-2-Hydroxy-4-phenylpropionate: Differs in the length of the carbon chain, influencing its physical and chemical properties .
Properties
IUPAC Name |
ethyl (2R)-2-hydroxy-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370015 | |
Record name | Ethyl (2R)-2-hydroxy-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90315-82-5 | |
Record name | Ethyl (R)-2-hydroxy-4-phenylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90315-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090315825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2R)-2-hydroxy-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (2R)-2-hydroxy-4-phenylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP7IWH2QOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl (R)-2-Hydroxy-4-phenylbutyrate in pharmaceutical research?
A1: this compound ((R)-HPBE) serves as a crucial chiral precursor in synthesizing angiotensin-converting enzyme (ACE) inhibitors. [, , ] These inhibitors play a vital role in treating hypertension and other cardiovascular diseases.
Q2: What are the common methods for synthesizing this compound?
A2: Several methods have been explored for the synthesis of (R)-HPBE:
- Enzymatic Resolution: This method utilizes enzymes, such as Lipase AK [] or catalytic antibody NB5 [], to selectively resolve the desired (R)-enantiomer from the racemic mixture.
- Asymmetric Reduction: This approach employs catalysts like carbonyl reductase [], reductase CgKR2 [], or baker's yeast [, , , ] to asymmetrically reduce Ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE.
- Enantioselective Hydrogenation: Platinum-based catalysts, often modified with chiral agents like 10,11-dicinchonidine, have shown promise in the enantioselective hydrogenation of OPBE to (R)-HPBE. [, , , ]
- Chemical Synthesis: A four-step chemical synthesis route starting from D-malic acid has also been reported. []
Q3: Which factors influence the efficiency and enantioselectivity of (R)-HPBE synthesis?
A3: Several factors can impact the synthesis:
- Catalyst/Enzyme Choice: Different catalysts/enzymes exhibit varying activities and enantioselectivities. [, , , , ]
- Reaction Conditions: Parameters like temperature, pH, substrate concentration, and solvent system significantly influence the reaction rate and enantiomeric excess. [, , , , , , ]
- Presence of Modifiers: In certain catalytic systems, the addition of modifiers, such as cinchona alkaloids, can enhance the enantioselectivity of the reaction. [, , , ]
Q4: How can the biocatalytic production of (R)-HPBE be enhanced?
A4: Research focuses on improving biocatalytic processes by:
- Enzyme Engineering: Structure-guided evolution of carbonyl reductase has been explored to enhance its efficiency in (R)-HPBE synthesis. []
- Cofactor Regeneration: Engineering glucose dehydrogenase for improved chemical stability and cofactor regeneration efficiency. []
- Process Optimization: Using novel approaches like thermosensitive ionic liquids in a biphasic system to improve mass transfer and facilitate product separation. []
- Immobilization: Immobilizing whole cells [] or using bienzyme-polymer nanoconjugates [] can enhance catalyst stability and reusability.
Q5: What are the advantages of using biocatalysts for (R)-HPBE synthesis?
A5: Biocatalytic approaches offer several advantages:
- High Enantioselectivity: Enzymes and whole-cell biocatalysts often exhibit excellent enantioselectivity, yielding (R)-HPBE with high enantiomeric excess. [, , , ]
- Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH), reducing the formation of unwanted by-products. [, ]
- Environmental Friendliness: Biocatalysts are considered environmentally friendly alternatives to traditional chemical catalysts. [, ]
Q6: What challenges remain in the production and application of (R)-HPBE?
A6: Despite advancements, challenges include:
- Catalyst/Enzyme Stability: Maintaining enzyme activity and stability under high substrate concentrations and in the presence of organic solvents remains a concern. [, , ]
- Process Cost-Effectiveness: Optimizing biocatalytic processes to achieve high product titers and space-time yields is crucial for industrial viability. [, ]
- Downstream Processing: Efficient and cost-effective methods are needed for the separation and purification of (R)-HPBE from the reaction mixture. []
Q7: What are potential future research directions for (R)-HPBE?
A7: Future research may focus on:
- Discovery of Novel Biocatalysts: Exploring new microbial sources or applying gene mining techniques to identify novel enzymes with superior properties for (R)-HPBE synthesis. []
- Protein Engineering: Further engineering of existing enzymes to enhance their activity, stability, and substrate scope. [, ]
- Process Intensification: Developing continuous flow biocatalytic processes or integrating reaction and separation steps for improved efficiency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.